molecular formula C7H8N4O2 B1442355 1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3 CAS No. 1173018-79-5

1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3

Cat. No.: B1442355
CAS No.: 1173018-79-5
M. Wt: 187.12 g/mol
InChI Key: QUNWUDVFRNGTCO-UDYOVZSYSA-N
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Description

1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3 is a labeled derivative of para-xanthine, a dimethylxanthine compound. It is a metabolite of caffeine and theobromine in animals and plays a role as a central nervous system stimulant. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethylxanthine-[13C4,15N3] involves the incorporation of isotopic carbon and nitrogen atoms into the xanthine structure. One common method includes the use of labeled precursors in a multi-step synthesis process. For example, starting with labeled urea and methylated purine derivatives, the compound can be synthesized through a series of methylation and demethylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of 1,7-Dimethylxanthine-[13C4,15N3] typically involves large-scale synthesis using labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of isotopic labels and to achieve high purity and yield. The final product is often purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethylxanthine-[13C4,15N3] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include 1,7-dimethyluric acid and various substituted xanthine derivatives. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) to confirm their structures and purity .

Scientific Research Applications

1,7-Dimethylxanthine-[13C4,15N3] has a wide range of applications in scientific research:

Mechanism of Action

1,7-Dimethylxanthine-[13C4,15N3] exerts its effects primarily through the inhibition of phosphodiesterase 9 (PDE9) and antagonism of adenosine receptors A1 and A2. This leads to increased levels of cyclic GMP and enhanced dopamine release, which contribute to its stimulant effects. The compound also interacts with ryanodine receptor channels, influencing calcium signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dimethylxanthine-[13C4,15N3] is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Unlike caffeine and theobromine, it is not naturally found in plants but is a primary metabolite of caffeine in humans. This makes it particularly valuable in research focused on caffeine metabolism and its physiological effects .

Properties

IUPAC Name

1,7-dimethyl-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i4+1,5+1,6+1,7+1,8+1,9+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNWUDVFRNGTCO-UDYOVZSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=[15N][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15NH]2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703026
Record name 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173018-79-5
Record name 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173018-79-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Demethylation of paraxanthine by Ndm also resulted in production of formaldehyde. After 90 minutes of incubation, 338.5±7.7 μM of paraxanthine was N-demethylated by 7.4 units of Ndm and approximately 540.6±20.9 μM of formaldehyde was produced (FIG. 5). 7-Methylxanthine (126.9±6.40 μM) and xanthine (193.7±4.0 μM) were the N-demethylated products. Tallying up all the products formed from paraxanthine, it was determined that approximately one molecule of formaldehyde was produced per methyl group removed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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